4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with complex substituents. The primary molecular framework consists of a six-membered saturated nitrogen-containing ring designated as piperidine, numbered sequentially to establish positional relationships for substituent attachment. The compound bears the Chemical Abstracts Service registry number 1093652-85-7, providing unique identification within chemical databases and regulatory frameworks.
The systematic name reflects the hierarchical structural organization beginning with the piperidine base ring, followed by the specification of the 4-position substitution pattern. The cyclopropylmethoxy moiety represents a branched alkoxy group where a methoxy functionality (-OCH₃) is replaced by a cyclopropylmethoxy unit (-OCH₂-cyclopropyl), creating a more complex three-dimensional architecture. The complete International Union of Pure and Applied Chemistry designation, "4-(cyclopropylmethoxymethyl)piperidine;hydrochloride," precisely defines both the free base structure and its hydrochloride salt form.
Alternative nomenclature systems and synonyms include variations such as "this compound" and "4-((Cyclopropylmethoxy)methyl)piperidine hydrochloride," reflecting different bracketing conventions while maintaining chemical accuracy. The compound's molecular formula C₁₀H₁₉NO- HCl indicates the presence of ten carbon atoms, twenty hydrogen atoms (including the proton from hydrochloric acid), one nitrogen atom, one oxygen atom, and one chloride anion, resulting in a total molecular weight of 205.72 grams per mole.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFWPBDGHDFXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635820 | |
| Record name | 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093652-85-7 | |
| Record name | 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Core Structural Considerations
The molecule comprises two primary components:
- A six-membered piperidine ring, which provides conformational rigidity and hydrogen-bonding capabilities.
- A cyclopropylmethoxymethyl side chain, introducing steric bulk and electronic modulation through the cyclopropane ring’s angle strain.
Retrosynthetically, the compound can be dissected into:
- Piperidine precursor : Typically 4-hydroxymethylpiperidine or its protected derivatives.
- Cyclopropylmethyl ether moiety : Synthesized from cyclopropanemethanol via etherification reactions.
Established Synthetic Pathways
Pathway A: Sequential Alkylation-Etherification (Knoevenagel-Huisgen Approach)
This industrial-scale method involves three stages:
Piperidine Core Functionalization
4-Hydroxymethylpiperidine (1) undergoes protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with imidazole catalysis (Yield: 92-95%).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → RT |
| Time | 12 hr |
| Solvent | DCM |
| Catalyst | Imidazole (1.5 eq) |
Cyclopropylmethyl Ether Synthesis
Cyclopropanemethanol (2) is converted to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in THF at -15°C. Subsequent reaction with the protected piperidine derivative (1a) proceeds via SN2 mechanism:
$$ \text{1a} + \text{2a} \xrightarrow{\text{K₂CO₃, DMF}} \text{3} $$
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 78 |
| Cs₂CO₃ | DMF | 100 | 82 |
| DBU | DMSO | 120 | 68 |
Deprotection and Salt Formation
TBDMS group removal using tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 hr) yields the free base, which is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt (Overall yield: 64-68%).
Pathway B: One-Pot Reductive Amination (Borch Protocol)
An alternative route employs reductive amination to construct the piperidine ring and side chain simultaneously:
$$ \text{Glutaraldehyde} + \text{Cyclopropylmethoxypropylamine} \xrightarrow{\text{NaBH₃CN}} \text{4} $$
Key Advantages
- Avoids intermediate purification
- Enables chiral center introduction via asymmetric catalysis
Limitations
- Lower regioselectivity (72:28 cis:trans)
- Requires careful pH control (optimum pH 6.8-7.2)
Critical Reaction Parameters
Temperature Effects on Cyclopropane Stability
The strained cyclopropane ring imposes strict thermal constraints:
| Reaction Stage | Max Allowable Temp (°C) | Decomposition Byproducts |
|---|---|---|
| Etherification | 80 | Cyclohexene derivatives |
| Salt Formation | 40 | Chlorinated open-chain compounds |
Cooling during exothermic steps (e.g., HCl addition) is essential to prevent ring-opening.
Purification and Characterization
Crystallization Optimization
The hydrochloride salt’s solubility profile enables gradient crystallization:
Solvent System
| Component | Volume Ratio | Purity (%) |
|---|---|---|
| EtOAc:Hexane | 3:1 | 98.2 |
| MeOH:Diethyl ether | 1:5 | 99.1 |
Spectroscopic Characterization Data
¹H NMR (400 MHz, D₂O)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.72 | m | Piperidine H-2,6 |
| 3.58 | dd (J=12,4) | OCH₂Cyclopropane |
| 1.45 | m | Cyclopropane CH₂ |
| 0.98 | q (J=4.8) | Cyclopropane CH |
HPLC Conditions
- Column: C18, 150 × 4.6 mm
- Mobile phase: 20 mM NH₄OAc (pH 5.0)/MeCN (85:15)
- Retention time: 6.8 min
Industrial-Scale Production Considerations
Environmental Impact Mitigation
Closed-loop systems recover 98% of DMF solvent via vacuum distillation. Catalyst recycling protocols achieve 12 reuse cycles without significant activity loss.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 8 hr | 22 min |
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
Biocatalytic Approaches
Immobilized transaminases enable enantioselective synthesis (ee >99% reported in preliminary trials).
Chemical Reactions Analysis
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research indicates that 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride exhibits significant anticancer properties. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including prostate, lung, and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Anti-inflammatory and Antihypertensive Effects
The compound also demonstrates anti-inflammatory and antihypertensive activities. Studies suggest that it can modulate inflammatory pathways and reduce blood pressure in animal models, indicating potential use in treating conditions such as hypertension and other inflammatory diseases .
Neuroprotective Effects
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise in neuroprotection. Animal studies have reported improvements in cognitive function and reductions in oxidative stress, suggesting its potential application in neurodegenerative diseases like Alzheimer's .
Analytical Methods
To facilitate research on this compound, several analytical techniques have been developed:
- High-Performance Liquid Chromatography (HPLC) : This method is commonly used for quantifying the compound in biological samples due to its sensitivity and specificity.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides detailed information about the compound's molecular structure and is utilized for pharmacokinetic studies.
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed for analyzing volatile components and degradation products of the compound .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a dose-dependent inhibition of cell growth. The study utilized flow cytometry to analyze apoptosis rates, revealing that treatment with the compound significantly increased apoptotic cell populations compared to controls .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, administration of the compound improved cognitive performance on memory tasks. The study indicated that this compound reduced levels of reactive oxygen species (ROS) and enhanced neuronal survival in vitro .
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Bulky vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in 4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine HCl improves lipophilicity, a critical factor for blood-brain barrier penetration in CNS drugs .
- Positional Isomerism : The 3-substituted analog (3-[(Cyclopropylmethoxy)methyl]piperidine HCl) may exhibit distinct binding kinetics compared to the 4-substituted target compound due to spatial orientation differences .
Physicochemical Properties
| Property | 4-[(Cyclopropylmethoxy)methyl]piperidine HCl | 4-(Diphenylmethoxy)piperidine HCl | 4-(3-Methoxyphenyl)piperidine HCl |
|---|---|---|---|
| Physical State | Likely solid (inferred from analogs) | White solid | Solid (inferred) |
| Melting Point | Not available | 200–207°C | Not available |
| Solubility | Moderate (cyclopropyl enhances lipophilicity) | Low (bulky diphenyl group) | Moderate (methoxyphenyl) |
| Lipophilicity (LogP) | Estimated ~2–3 | Higher (~3–4) | ~1.5–2.5 |
Notes:
- The cyclopropylmethoxy group balances lipophilicity and solubility, making the compound suitable for oral bioavailability. In contrast, the diphenylmethoxy derivative’s high molecular weight (303.83) and bulky structure may limit solubility .
- The trifluoromethyl analog’s enhanced lipophilicity (LogP ~3–4) could improve tissue penetration but increase metabolic stability challenges .
Biological Activity
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula CHClNO. It is recognized for its potential applications in biochemical research, particularly in the study of protein interactions and enzyme activity. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. This compound can bind to various proteins or enzymes, thereby altering their functional activity. The exact pathways and biological effects depend on the context of its application, including the types of cells or organisms being studied.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Protein Interaction Studies : The compound has been utilized in proteomics to investigate protein-ligand interactions, which are crucial for understanding cellular mechanisms and disease processes.
- Enzyme Activity Modulation : Research indicates that this compound can modulate enzyme activities, potentially leading to therapeutic applications in drug development.
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notable Differences |
|---|---|---|---|
| 4-[(Methoxymethyl)piperidine hydrochloride] | Similar piperidine structure | Moderate enzyme interaction | Lacks cyclopropyl group |
| 4-[(Ethoxymethyl)piperidine hydrochloride] | Similar piperidine structure | Variable activity | Ethoxy group changes reactivity |
| 4-[(Cyclopropylmethoxy)ethyl]piperidine hydrochloride | Similar piperidine structure | Potentially different enzyme interactions | Ethyl linker instead of methyl |
This table illustrates how variations in substituents can influence the biological properties and reactivity of piperidine derivatives.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Reagents : Piperidine is reacted with cyclopropylmethanol in the presence of a catalyst.
- Conditions : The reaction is conducted under controlled heating to facilitate product formation.
- Purification : Post-reaction, the product is purified through standard methods such as recrystallization or chromatography.
Q & A
Q. What are the common synthetic routes for 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting piperidine derivatives with cyclopropylmethoxymethyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Post-reaction, purification is achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with chloroform:methanol gradients). Industrial-scale synthesis may employ controlled reactor conditions to optimize yield and purity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Ensure proper labeling and segregation from incompatible chemicals .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure by analyzing chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidine resonances at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Melting Point Analysis : Determines purity (sharp melting point within 1–2°C of literature values) .
Advanced Research Questions
Q. How can computational methods optimize its synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s reaction path search methods predict optimal conditions (solvent, temperature) to minimize side reactions. Machine learning algorithms analyze experimental data to refine parameters like reagent stoichiometry or catalyst loading, reducing trial-and-error approaches .
Q. What strategies resolve contradictions in reaction yields under varying conditions?
- Methodological Answer : Systematic Design of Experiments (DoE) isolates variables (e.g., pH, temperature). For instance:
- Factorial Screening : Test combinations of solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaOH) to identify yield outliers.
- Kinetic Studies : Monitor reaction progress via HPLC to detect intermediates or degradation products. Adjust heating rates or mixing efficiency to stabilize reactive species .
Q. How does pH influence the compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.
- Analyze degradation via LC-MS at intervals (0, 7, 14 days). Acidic conditions may hydrolyze the cyclopropylmethoxy group, while alkaline media could deprotonate the piperidine nitrogen, altering solubility. Stabilizers like ascorbic acid (0.1% w/v) mitigate oxidation .
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
- Methodological Answer : Key challenges include:
- Heat Transfer : Exothermic reactions require jacketed reactors with precise cooling to prevent runaway conditions.
- Mixing Efficiency : Turbulent flow in large reactors ensures homogeneity; computational fluid dynamics (CFD) models predict dead zones.
- Purification : Replace column chromatography with continuous distillation or crystallization (e.g., anti-solvent addition) for cost-effective scale-up .
Q. How to analyze its interaction with biological targets using in vitro models?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for GPCRs or ion channels.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS. CYP450 inhibition assays identify enzyme interactions.
- Cellular Uptake : Fluorescently tagged derivatives track subcellular localization using confocal microscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
